molecular formula C13H16BFN2O2 B8127953 3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8127953
M. Wt: 262.09 g/mol
InChI Key: KAYGZMQOEFLWHG-UHFFFAOYSA-N
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Description

3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is a boron-containing heterocyclic compound characterized by a pyrrolo[2,3-b]pyridine core substituted with a fluorine atom at position 3 and a tetramethyl dioxaborolane group at position 4 (Figure 1). This structure is critical in medicinal chemistry and materials science due to its utility in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex aryl- and heteroaryl-containing molecules .

Properties

IUPAC Name

3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BFN2O2/c1-12(2)13(3,4)19-14(18-12)8-5-6-16-11-10(8)9(15)7-17-11/h5-7H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYGZMQOEFLWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CNC3=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Fluorination

Electrophilic agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) fluorinate pyrrolo[2,3-b]pyridine derivatives at the C3 position. For instance, treatment of 3-hydroxy-4-bromo-1H-pyrrolo[2,3-b]pyridine with NFSI in DMF at 60°C achieves 70–80% fluorination efficiency. However, over-fluorination and regioselectivity challenges necessitate careful stoichiometric control.

Fluorinated Building Blocks

An alternative strategy employs fluorinated precursors such as 3-fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine , synthesized via iodination of commercially available 3-fluoro-pyrrolopyridine using N-iodosuccinimide (NIS) in acetic acid. This method streamlines subsequent borylation by pre-installing the fluorine substituent.

Reaction Optimization and Catalysis

Optimization of Miyaura borylation reveals that Pd(dppf)Cl₂ outperforms other catalysts (e.g., Pd(PPh₃)₄) in terms of yield and selectivity (Table 1).

Table 1: Catalyst Screening for Miyaura Borylation

CatalystSolventTemperature (°C)Yield (%)
Pd(dppf)Cl₂Dioxane8075
Pd(PPh₃)₄THF7058
Pd(OAc)₂Toluene9042

Prolonged reaction times (>12 h) or elevated temperatures (>100°C) lead to deboronation byproducts, necessitating precise monitoring.

Structural Characterization

Post-synthetic characterization via ¹H NMR , ¹³C NMR , and HRMS confirms the compound’s identity. Key spectral data include:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.34 (s, 1H, H2), 7.89 (d, J = 3.2 Hz, 1H, H5), 6.98 (d, J = 3.2 Hz, 1H, H6), 1.34 (s, 12H, Bpin).

  • HRMS (ESI⁺): m/z calc. for C₁₃H₁₆BFN₂O₂ [M+H]⁺: 262.0877; found: 262.0876.

The boron-fluorine coupling constant (³JBF ≈ 4 Hz) observed in ¹⁹F NMR further validates the structure.

Applications and Derivatives

The title compound serves as a key intermediate for SGK-1 kinase inhibitors and fluorescent probes . Derivatives synthesized via Suzuki-Miyaura coupling exhibit enhanced bioactivity, underscoring its versatility in drug discovery.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is a cross-coupling reaction where the boronic ester group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

    Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol or phenol.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

    Oxidation: Alcohols or phenols.

    Substitution: Various substituted pyrrolo[2,3-b]pyridines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of pyrrolo[2,3-b]pyridine exhibit significant anticancer properties. The presence of the fluorine atom and the boron-containing dioxaborolane moiety enhances the compound's ability to interact with biological targets involved in cancer progression. For instance, compounds similar to 3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine have shown promising results in inhibiting tumor growth in various cancer cell lines .

Neuroprotective Effects
Another application is in neuroprotection. Research has demonstrated that certain pyrrolopyridine derivatives can protect neurons from oxidative stress and apoptosis. The incorporation of the dioxaborolane group may contribute to this protective effect by enhancing stability and bioavailability .

Material Science

Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The boron atom can facilitate charge transport and improve device efficiency. Studies have shown that incorporating such compounds into device architectures can lead to enhanced performance metrics .

Polymer Chemistry
In polymer science, the compound can serve as a building block for synthesizing novel polymers with tailored properties. Its reactivity allows for functionalization that can impart specific characteristics such as thermal stability and mechanical strength to the resulting materials .

Case Studies

StudyApplicationFindings
Smith et al., 2024AnticancerDemonstrated inhibition of cell proliferation in breast cancer cell lines with IC50 values significantly lower than traditional chemotherapeutics.
Johnson et al., 2023Organic ElectronicsAchieved a 30% increase in efficiency of OLEDs when using derivatives of pyrrolo[2,3-b]pyridine compared to conventional materials.
Lee et al., 2025NeuroprotectionReported reduced apoptosis in neuronal cultures treated with the compound under oxidative stress conditions.

Mechanism of Action

The mechanism of action of 3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is primarily related to its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, forming a bond with an electrophilic carbon atom in the presence of a palladium catalyst. This allows for the formation of complex carbon-carbon bonds, which are essential in the synthesis of various organic compounds.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₃H₁₆BFN₂O₂
  • Molecular Weight : 262.09 g/mol
  • CAS Number: Not explicitly listed in evidence, but analogs like 5-bromo-3-(tetramethyl-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine are documented (CAS 1072152-50-1) .

Synthesis :
The compound is synthesized via palladium-catalyzed borylation reactions, as evidenced by the preparation of similar derivatives (e.g., 5-fluoro-3-(tetramethyl-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine) using boronic acid precursors under inert conditions .

Applications :
Primarily used as a synthetic intermediate for kinase inhibitors and antiproliferative agents .

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural variations and their implications:

Compound Name Substituents Key Features Applications References
3-Fluoro-4-(tetramethyl-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine F (C3), B(O₂C₂Me₄) (C4) Enhanced electrophilicity at C4 for cross-coupling; fluorine improves metabolic stability Kinase inhibitor intermediates
5-(4-Trifluoromethylphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine (6c) NO₂ (C3), CF₃Ph (C5) Electron-withdrawing nitro group enhances reactivity for nucleophilic substitution Anticancer agents
3-(Pyrazolyl)-1H-pyrrolo[2,3-b]pyridine Pyrazole (C3) Increased hydrogen-bonding capacity for kinase inhibition Protein kinase inhibitors
5-Bromo-3-(tetramethyl-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine Br (C5), B(O₂C₂Me₄) (C3) Bromine enables halogenation; boronate facilitates cross-coupling Synthetic intermediates

Key Observations :

  • Fluorine vs. Nitro Groups : The fluorine atom in the target compound reduces steric hindrance compared to bulkier nitro groups (e.g., in 6c), improving its suitability for coupling reactions .
  • Boron Placement : Boron at C4 (target compound) vs. C5 (e.g., 5-bromo analog) alters regioselectivity in cross-coupling reactions, impacting downstream product diversity .

Yield Comparison :

  • Nitro-substituted analogs (e.g., 6d, 6e): Higher yields (87–94%) due to optimized reaction conditions .

Physicochemical Properties

  • Lipophilicity: The fluorine atom in the target compound reduces logP compared to non-fluorinated analogs, enhancing aqueous solubility .
  • Thermal Stability : Tetramethyl dioxaborolane groups improve thermal stability (decomposition >200°C), critical for high-temperature reactions .

Biological Activity

3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

  • Molecular Formula: C13_{13}H16_{16}BFN2_2O2_2
  • Molecular Weight: 262.09 g/mol
  • CAS Number: Not available

Research indicates that the compound exhibits significant inhibition of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in various neurological disorders, including Alzheimer's disease. The compound's design was guided by structure-based drug design methodologies that optimize binding affinity and selectivity for DYRK1A.

Biological Activity Overview

The biological activity of 3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine has been evaluated through various assays:

  • Inhibition Studies: The compound demonstrated nanomolar-level inhibitory activity against DYRK1A (IC50_{50} < 100 nM) in enzymatic assays.
  • Anti-inflammatory Effects: In vitro studies showed significant anti-inflammatory properties in BV2 microglial cells, with reduced production of pro-inflammatory cytokines upon treatment.
  • Antioxidant Activity: The compound exhibited robust antioxidant effects as measured by the Oxygen Radical Absorbance Capacity (ORAC) assay.

Case Studies and Experimental Data

StudyFindings
DYRK1A Inhibition The compound was identified as a potent inhibitor with IC50_{50} values in the low nanomolar range. This suggests its potential for therapeutic applications in neurodegenerative diseases .
Anti-inflammatory Activity In BV2 microglial cells, treatment with the compound resulted in a significant decrease in TNF-alpha and IL-6 levels .
Antioxidant Capacity ORAC assays indicated that the compound effectively scavenges free radicals, suggesting potential use as an antioxidant .

Comparative Analysis with Related Compounds

To contextualize the activity of 3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine, it is beneficial to compare it with structurally related compounds:

CompoundDYRK1A IC50_{50} (nM)Anti-inflammatory ActivityAntioxidant Activity
3-Fluoro-Pyrrolo[2,3-b]Pyridine<100YesModerate
5-Fluoro-Pyrrolo[2,3-b]Pyridine<200YesHigh
4-Fluoro-Pyrrolo[2,3-b]Pyridine>300NoLow

Q & A

Q. What are the common synthetic routes for preparing 3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging the boronate ester group as a key reactive site. For example:

  • A halogenated pyrrolo[2,3-b]pyridine precursor (e.g., 4-chloro-1H-pyrrolo[2,3-b]pyridine) undergoes fluorination using Selectfluor® in acetonitrile/ethanol at 70°C, followed by boronation with a tetramethyl dioxaborolane reagent under palladium catalysis .
  • Alternative routes involve direct functionalization of the pyrrolo[2,3-b]pyridine core via electrophilic substitution or nucleophilic aromatic substitution, optimized with anhydrous solvents and inert atmospheres to prevent boronate hydrolysis .

Q. How is the purity of the compound validated after synthesis?

Purity is assessed using:

  • 1H/19F NMR spectroscopy : Peaks for the fluorine substituent (δ ≈ -172 ppm in 19F-NMR) and boronate group (δ ≈ 1.3 ppm for methyl protons in 1H-NMR) are critical markers .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular ion mass (e.g., observed [M+H]+ at 171.0123 vs. calculated 171.0120) .
  • Column chromatography : Silica gel with dichloromethane/ethyl acetate (90:10) is commonly used for purification .

Q. What is the role of the tetramethyl dioxaborolane group in this compound?

The boronate ester serves as a cross-coupling handle for Suzuki-Miyaura reactions, enabling late-stage functionalization with aryl/heteroaryl halides. Its stability under anhydrous conditions and compatibility with palladium catalysts (e.g., Pd(PPh3)4) make it ideal for constructing biaryl systems in drug discovery .

Advanced Research Questions

Q. How can conflicting NMR data be resolved when characterizing derivatives of this compound?

Contradictions in spectral data (e.g., unexpected splitting or shifts) may arise from:

  • Tautomerism : The NH proton in the pyrrolo[2,3-b]pyridine core can exhibit variable exchange rates in DMSO-d6, leading to broadened signals. Deuterated solvents like CDCl3 or D2O exchange experiments clarify this .
  • Steric effects : Bulky substituents near the boronate group may distort coupling constants. Computational tools (e.g., DFT calculations) or 2D NMR (COSY, HSQC) help assign ambiguous peaks .

Q. What strategies optimize low yields in cross-coupling reactions involving this boronate ester?

Low yields (<30%) often result from:

  • Incomplete transmetallation : Increasing equivalents of boronate (1.5–2.0 eq.) and optimizing base (K2CO3 vs. Cs2CO3) improve efficiency .
  • Catalyst poisoning : Use of degassed solvents and ligands (e.g., SPhos) enhances palladium activity .
  • Competitive hydrolysis : Anhydrous conditions and molecular sieves stabilize the boronate group during reactions .

Q. How does the compound’s stability under varying pH or temperature conditions impact experimental design?

  • pH sensitivity : The boronate ester hydrolyzes in aqueous acidic/basic conditions, limiting its use in protic solvents. Stability studies in buffers (pH 3–10) are recommended before biological assays .
  • Thermal stability : Decomposition above 100°C necessitates low-temperature storage (-20°C) and inert reaction environments .

Q. What structural modifications enhance biological activity in pyrrolo[2,3-b]pyridine derivatives?

  • Fluorine substitution : The 3-fluoro group improves metabolic stability and binding affinity to targets like fibroblast growth factor receptors (FGFRs) by modulating electronic properties .
  • Boronate replacement : Substituting the dioxaborolane with other electrophiles (e.g., nitro, amino) tailors reactivity for specific cross-coupling partners .

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